

# An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

**Cat. No.:** B018574

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical identity, properties, synthesis, and its role in the development of therapeutic agents through the inhibition of critical biological pathways.

## Chemical Identity and Synonyms

**6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.<sup>[1][2]</sup> Its reactivity, attributed to the bromomethyl group, allows for the synthesis of a variety of derivatives, most notably analogues of methotrexate and inhibitors of pteridine reductase.<sup>[3][4][5]</sup>

A comprehensive list of its synonyms and alternative names is provided below for clear identification and literature searching.

**Synonym/Alternative Name**

6-(Bromomethyl)-2,4-pteridinediamine hydrobromide[3]

2,4-Diamino-6-(bromomethyl)pteridine hydrobromide[6][7][8][9][10]

6-(Bromomethyl)-2,4-diaminopteridine hydrobromide[6][7][8][9][10]

6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR[4][5]

2,4-pteridinediaMine, 6-(broMoMethyl)-, hydrobroMide[5]

2, 4-diaMino-6-(broMoMethyl)-pteridine HCL[5]

2,4-diamino-6-(bromomethyl)pteridine(for methotrexate)[5]

2,4-PteridinediaMine, 6-(broMoMethyl)-, MonohydrobroMide[5]

6-(BroMoMethyl)-2,4-pteridinediaMine HydrobroMide (Technical Grade)[5]

Nsc253943[3]

Methotrexate Impurity 15[3]

Methotrexate Impurity 16[3]

Methotrexate Impurity 17 HBr[3]

6-Bromoethyl-pteridine-2,4-diamine[3]

## Physicochemical Properties

The key physicochemical properties of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property            | Value                                                                                                   |
|---------------------|---------------------------------------------------------------------------------------------------------|
| CAS Number          | 52853-40-4 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[11]</a>            |
| Molecular Formula   | C <sub>7</sub> H <sub>8</sub> Br <sub>2</sub> N <sub>6</sub> <a href="#">[3]</a> <a href="#">[11]</a>   |
| Molecular Weight    | 335.99 g/mol <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>          |
| Appearance          | Light Brown to Brown Solid <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                  |
| Melting Point       | >195°C (decomposition) <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[11]</a> |
| Solubility          | DMSO (Slightly), Methanol (Slightly) <a href="#">[4]</a> <a href="#">[5]</a>                            |
| Storage Temperature | -20°C Freezer <a href="#">[4]</a> <a href="#">[5]</a>                                                   |

## Biological Activity and Mechanism of Action

While **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** itself is reported to be a potent inhibitor of the enzyme nitroaldolase, its primary significance lies in its role as a precursor to potent inhibitors of folate and pteridine metabolic pathways.[\[3\]](#)[\[6\]](#) Its derivatives, such as methotrexate, are cornerstone therapies in cancer and autoimmune diseases.[\[12\]](#)[\[13\]](#)

The biological targets of compounds derived from this intermediate are primarily enzymes involved in nucleotide synthesis, making them effective anti-proliferative agents. The key inhibited pathways are:

- **Folate Synthesis Pathway:** In humans, derivatives like methotrexate are potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS).[\[3\]](#)[\[6\]](#)[\[8\]](#) DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell replication.[\[14\]](#)[\[15\]](#) Inhibition of DHFR leads to a depletion of tetrahydrofolate, thereby disrupting DNA synthesis and halting cell division, particularly in rapidly proliferating cancer cells.[\[14\]](#)
- **Pteridine Salvage Pathway in Protozoa:** In parasitic protozoa like *Leishmania* and *Trypanosoma*, resistance to DHFR inhibitors can arise from the overexpression of pteridine reductase 1 (PTR1).[\[16\]](#)[\[17\]](#) PTR1 can reduce both pterins and folates, thus providing a bypass to the DHFR-inhibited step in the folate pathway.[\[16\]](#)[\[18\]](#)[\[19\]](#) Therefore, dual

inhibition of both DHFR and PTR1 is a promising strategy for developing effective anti-parasitic drugs.[16][20]

## Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by derivatives of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.



[Click to download full resolution via product page](#)

Figure 1: Inhibition of the folate synthesis pathway by methotrexate, a derivative of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.

[Click to download full resolution via product page](#)

Figure 2: The role of Pteridine Reductase 1 (PTR1) in bypassing DHFR inhibition in protozoa.

## Experimental Protocols

### Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

The synthesis of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** has been reported by Piper and Montgomery (1977).<sup>[21][22]</sup> The general experimental workflow is as follows:



[Click to download full resolution via product page](#)

Figure 3: General workflow for the synthesis of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.

A detailed protocol based on the literature involves the treatment of 2,4-diamino-6-pteridinemethanol with dibromotriphenylphosphorane in a suitable solvent such as dimethylacetamide. The resulting product is then purified, typically by recrystallization, to yield the desired **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.

## Enzyme Inhibition Assays

To evaluate the biological activity of derivatives synthesized from **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**, standard enzyme inhibition assays are employed.

### DHFR Inhibition Assay:

- Recombinant human DHFR is incubated with the test compound at various concentrations.
- The reaction is initiated by the addition of the substrates, dihydrofolate and NADPH.
- The rate of NADPH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
- The  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

### PTR1 Inhibition Assay:

- Recombinant PTR1 from the target protozoan species is used.

- The assay is performed similarly to the DHFR assay, with the enzyme being incubated with the test compound.
- The reaction is initiated with the addition of a suitable pterin substrate (e.g., biopterin or folate) and NADPH.
- Enzyme activity is determined by monitoring NADPH consumption at 340 nm.
- IC<sub>50</sub> values are calculated to determine the inhibitory potency of the compound.

## Conclusion

**6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** is a valuable and versatile intermediate for the synthesis of potent enzyme inhibitors with significant therapeutic potential. Its utility in the preparation of methotrexate analogues and novel pteridine reductase inhibitors underscores its importance in the fields of oncology, immunology, and anti-parasitic drug discovery. A thorough understanding of its chemical properties, synthetic routes, and the biological pathways targeted by its derivatives is crucial for the continued development of new and effective therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Page loading... [guidechem.com](http://guidechem.com)
- 3. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com](http://chemicalbook.com)
- 4. [lookchem.com](http://lookchem.com) [lookchem.com]
- 5. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide Five Chongqing Chemdad Co. , Ltd [chemdad.com](http://chemdad.com)
- 6. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 | FB19250 [biosynth.com](http://biosynth.com)

- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Dihydrofolate Reductase/Thymidylate Synthase Fine-Tunes the Folate Status and Controls Redox Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 52853-40-4 CAS MSDS (6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 15. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 16. New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pteridine reductase mechanism correlates pterin metabolism with drug resistance in trypanosomatid parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intrinsic Fluorometric Reporters of Pteridine Reductase 1, a Target for Antiparasitic Agents [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018574#6-bromomethyl-pteridine-2-4-diamine-hydrobromide-synonyms-and-alternative-names>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)